molecular formula C24H19Cl3N2O2 B10937791 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B10937791
M. Wt: 473.8 g/mol
InChI Key: PVHSHEZIENNSAW-UHFFFAOYSA-N
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Description

4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the dichlorobenzyl group: This step often involves a nucleophilic substitution reaction, where the pyrazole ring reacts with 2,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate.

    Addition of the methoxyphenyl groups: This can be accomplished through a Friedel-Crafts alkylation reaction using 3-methoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale synthesis often requires careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or potassium carbonate as bases in nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,4-dichlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dichlorobenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the methoxy groups, resulting in different chemical properties.

    4-chloro-1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazole: Contains methyl groups instead of methoxy groups, affecting its reactivity and applications.

Properties

Molecular Formula

C24H19Cl3N2O2

Molecular Weight

473.8 g/mol

IUPAC Name

4-chloro-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H19Cl3N2O2/c1-30-19-7-3-5-15(11-19)23-22(27)24(16-6-4-8-20(12-16)31-2)29(28-23)14-17-9-10-18(25)13-21(17)26/h3-13H,14H2,1-2H3

InChI Key

PVHSHEZIENNSAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)OC)Cl

Origin of Product

United States

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